Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine
Description
Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes an indole moiety fused with a benzene ring and an amine group attached to a methoxy-substituted phenyl ring
Properties
CAS No. |
371116-32-4 |
|---|---|
Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)benzo[cd]indol-2-amine |
InChI |
InChI=1S/C18H14N2O/c1-21-16-11-3-2-9-14(16)19-18-13-8-4-6-12-7-5-10-15(20-18)17(12)13/h2-11H,1H3,(H,19,20) |
InChI Key |
JBSAXCNLIBLGIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=CC=CC4=C3C2=CC=C4 |
solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-phenols with carboxylic acid derivatives under high temperatures and strongly acidic conditions . Another approach involves the reaction of 2-amino-phenols with an aldehyde through oxidative cyclization of imine intermediates . These reactions often require specific catalysts and controlled environments to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, including halogenated compounds or other substituted derivatives.
Scientific Research Applications
Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell signaling, metabolism, and gene expression . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine can be compared with other similar compounds, such as:
Benzo[cd]indol-2(1H)-ones: These compounds share a similar core structure but differ in their functional groups and substitution patterns.
Pyrrolo[4,3,2-de]quinolin-2(1H)-ones: These compounds also have a fused ring structure but with different heteroatoms and functional groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
